molecular formula C16H22F2N2O2 B13161335 Tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate

Cat. No.: B13161335
M. Wt: 312.35 g/mol
InChI Key: BLUYDXOVUOLRBW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate (hereafter referred to as Compound 10b) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino substituent at position 3, and a 3,5-difluorophenyl group at position 4 of the piperidine ring. This compound is synthesized via General Procedure C, achieving a yield of 75% . Its molecular formula is C₁₆H₂₂F₂N₂O₂, with a molecular weight of 312.35 g/mol, confirmed by ESI-MS ([M+H]⁺: m/z = 313) .

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-5-4-13(14(19)9-20)10-6-11(17)8-12(18)7-10/h6-8,13-14H,4-5,9,19H2,1-3H3

InChI Key

BLUYDXOVUOLRBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3,5-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Compound 10b are compared below with analogous piperidine derivatives, focusing on substituent patterns, synthetic yields, and spectroscopic properties.

Table 1: Structural and Physicochemical Comparison

Compound Name & ID Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) ESI-MS ([M+H]⁺) Reference
Compound 10b 3-amino, 4-(3,5-difluorophenyl) C₁₆H₂₂F₂N₂O₂ 312.35 75 313
Compound 10a 3-amino, 4-(3,4-difluorophenyl) C₁₆H₂₂F₂N₂O₂ 312.35 80 313
Compound 10c 3-amino, 4-(4-fluorophenyl) C₁₆H₂₃FN₂O₂ 294.36 75 295
HR448061 4-((3,4-difluorobenzyl)amino) C₁₇H₂₄F₂N₂O₂ 326.38 - -
tert-Butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate 4-cyano, 4-(2,5-difluorophenyl) C₁₇H₂₀F₂N₂O₂ 328.35 - -

Key Observations:

Substituent Effects: Fluorine Position: Compound 10a (3,4-difluorophenyl) and 10b (3,5-difluorophenyl) exhibit identical molecular weights but differ in fluorine substitution patterns. Functional Groups: HR448061 contains a benzylamino group instead of a direct amino substituent, increasing its molecular weight by ~14 g/mol. The cyano group in the 619292-29-4 derivative introduces polarity and alters electronic properties .

Synthetic Efficiency :

  • Compounds 10a–10c share similar yields (75–80%), suggesting comparable synthetic accessibility under General Procedure C. The Boc protection strategy is consistently effective across analogs .

Spectroscopic Trends :

  • ESI-MS data correlate with molecular weights. For example, Compound 10c ([M+H]⁺: m/z = 295 ) has a lower mass due to fewer fluorine atoms and a smaller phenyl substituent .

Structural Analogues in : Compounds like A116799 ([M+H]⁺: similarity 0.80) feature oxazolidinone and acetamide groups, diverging significantly from the piperidine-Boc scaffold. These differences highlight the role of the piperidine ring in maintaining structural rigidity compared to heterocyclic alternatives .

Notes

  • Analytical Limitations : The absence of crystallographic data (e.g., via SHELX software ) or detailed bioactivity studies in the evidence restricts deeper mechanistic comparisons.

Biological Activity

Tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate (TBD) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C16H22F2N2O2
  • Molecular Weight : 312.35 g/mol
  • CAS Number : Not specified in the search results but can be referenced through chemical databases.

TBD exhibits its biological effects primarily through interactions with various biological targets. Research indicates that compounds within the piperidine class, including TBD, often demonstrate activity against key enzymes and receptors involved in disease processes:

  • Inhibition of Enzymes : Piperidine derivatives have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .
  • Anticancer Activity : TBD and similar compounds have shown promise in cancer therapy, particularly through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines .

Biological Activities

The biological activities of TBD can be categorized into several key areas:

1. Anticancer Properties

Research has demonstrated that TBD exhibits cytotoxic effects on multiple cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that TBD has a mean IC50 value that indicates moderate activity against human cancer cell lines, including colon adenocarcinoma and lung carcinoma .

3. Neuropharmacological Effects

TBD's structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Its interaction with metabotropic glutamate receptors could provide avenues for research into conditions like epilepsy and neurodegeneration .

Case Study 1: Cancer Cell Line Sensitivity

A study evaluated the sensitivity of various human cancer cell lines to TBD. The results indicated that:

  • Cell Lines Tested : HeLa (cervical), CaCo-2 (colon), and H9c2 (cardiac).
  • Results : TBD exhibited significant cytotoxicity with varying IC50 values across different cell types, suggesting selective efficacy against certain tumors .

Case Study 2: DPP-IV Inhibition

In another study focusing on metabolic disorders, TBD was tested for its ability to inhibit DPP-IV:

  • Methodology : Enzyme activity assays were conducted to measure inhibition levels.
  • Findings : TBD demonstrated effective inhibition comparable to standard DPP-IV inhibitors, indicating its potential role in diabetes management .

Data Table of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerCytotoxicity against cancer cells ,
Enzyme InhibitionDipeptidyl peptidase IV
NeuropharmacologicalInteraction with glutamate receptors

Q & A

Q. Methodological Optimization :

  • Temperature control : Reactions involving Boc-protected intermediates often require low temperatures (0–20°C) to prevent side reactions .
  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling .
  • Yield improvement : Optimize equivalents of reagents (e.g., 1.2–1.5 eq of 3,5-difluorophenylboronic acid) and solvent polarity (e.g., THF/DMF mixtures) .

How is the stereochemical configuration of this compound verified, and what analytical techniques are recommended?

Advanced Research Question
Stereochemical validation is critical due to the compound’s potential as a chiral intermediate in drug discovery.

  • X-ray crystallography : Use SHELX software for single-crystal analysis to confirm absolute configuration .
  • NMR spectroscopy :
    • NOESY/ROESY : Detect spatial proximity of protons to assign axial/equatorial positions in the piperidine ring .
    • Chiral shift reagents : Employ Eu(hfc)₃ to resolve enantiomeric signals in 1H^1H NMR .
  • HPLC with chiral columns : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiopurity assessment .

Data Interpretation : Cross-validate NMR coupling constants (e.g., J=812HzJ = 8–12 \, \text{Hz} for trans-diastereomers) with computational models (DFT) .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question
The compound’s safety profile requires adherence to:

  • Respiratory protection : Use NIOSH-approved N95 masks or fume hoods to avoid inhalation of fine particles .
  • Skin/eye protection : Wear nitrile gloves and goggles, as the compound may cause irritation .
  • Fire safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential reactivity .

Q. Emergency Response :

  • Spill management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

How can researchers address discrepancies in spectroscopic data (e.g., 1H^1H1H NMR vs. 13C^13C13C NMR) during characterization of this compound?

Advanced Research Question
Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR : Assess temperature-dependent spectra to identify conformational exchange (e.g., piperidine ring puckering) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isotopic or adduct interference .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., de-Boc derivatives) and optimize purification .

Case Study : If 1H^1H NMR shows unexpected splitting, consider rotameric equilibria of the tert-butyl group or residual solvent peaks. Compare with literature data for analogous piperidine derivatives .

What strategies are used to assess the biological activity of this compound in preclinical studies?

Advanced Research Question
The compound’s fluorinated aromatic and piperidine motifs suggest potential CNS or antimicrobial activity.

  • In silico docking : Use AutoDock Vina to predict binding to targets like serotonin receptors or bacterial enzymes .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase or β-lactamase using spectrophotometric methods .
    • Cellular toxicity : Perform MTT assays on HEK-293 or HepG2 cells to establish cytotoxicity thresholds .
  • Metabolic stability : Evaluate hepatic microsomal clearance rates to guide pharmacokinetic studies .

Data Validation : Replicate results across multiple assays (e.g., SPR for binding affinity) and cross-reference with structurally similar compounds .

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